6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure. Another approach involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in aqueous medium . This method offers high yields, short reaction times, and the use of non-toxic materials .
Industrial Production Methods
Industrial production methods for this compound typically involve green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous organic solvents or catalysts . The use of sodium ascorbate as a catalyst in a mixture of ethanol-water has also been reported .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the pyranopyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as CoCeO2 nanoparticles and sodium ascorbate . Reaction conditions typically involve aqueous media or ethanol-water mixtures to ensure environmentally friendly processes .
Major Products
The major products formed from these reactions include various substituted pyranopyrazole derivatives, which exhibit a range of biological activities .
Scientific Research Applications
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. For example, its antimicrobial activity is likely due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano(2,3-c)pyrazole-5-carbonitriles: These compounds share a similar pyranopyrazole core structure and exhibit comparable biological activities.
6-Amino-1,4-dihydropyrano(2,3-c)-pyrazole-5-carbonitrile derivatives: These derivatives are synthesized using similar methods and catalysts, such as CoCeO2 nanoparticles.
Uniqueness
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
76973-33-6 |
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Molecular Formula |
C16H15N5O3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
6-amino-3,4,4-trimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-9-13-15(24-14(18)12(8-17)16(13,2)3)20(19-9)10-4-6-11(7-5-10)21(22)23/h4-7H,18H2,1-3H3 |
InChI Key |
RMEPMOIEPBKECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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